molecular formula C27H17ClN2O3 B14112343 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B14112343
M. Wt: 452.9 g/mol
InChI Key: DDOJKAMRKGNSMT-JLHYYAGUSA-N
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Description

3-[(1E)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl]-1,2-dihydroquinolin-2-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl]-1,2-dihydroquinolin-2-one typically involves multi-step reactions. One common method includes the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This reaction leads to the formation of the desired compound through regioselective O-alkylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[(1E)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl]-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-[(1E)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl]-1,2-dihydroquinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2,4-Dihydroxyquinoline: Exhibits unique biological activities.

Uniqueness

3-[(1E)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl]-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H17ClN2O3

Molecular Weight

452.9 g/mol

IUPAC Name

6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H17ClN2O3/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)30-22)23(31)13-10-18-14-17-8-4-5-9-21(17)29-26(18)32/h1-15H,(H,29,32)(H,30,33)/b13-10+

InChI Key

DDOJKAMRKGNSMT-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC5=CC=CC=C5NC4=O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5NC4=O

Origin of Product

United States

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